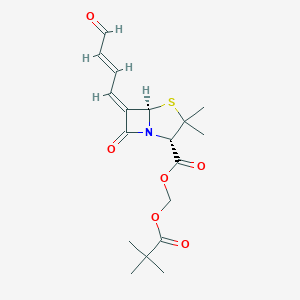
Methylene-6-(3-formylallylidene)penicillanate pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylene-6-(3-formylallylidene)penicillanate pivalate, also known as MFP, is a synthetic antibiotic compound that has been extensively studied for its potential use in treating various bacterial infections. MFP belongs to the class of β-lactam antibiotics, which are characterized by the presence of a β-lactam ring in their molecular structure.
Wirkmechanismus
Methylene-6-(3-formylallylidene)penicillanate pivalate works by inhibiting the bacterial cell wall synthesis, which is essential for the survival of bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the transpeptidation reaction, leading to the inhibition of cell wall synthesis and ultimately, bacterial cell death.
Biochemische Und Physiologische Effekte
Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to have low toxicity and is well-tolerated in animal studies. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be rapidly absorbed and distributed in the body, with a half-life of approximately 1 hour. Methylene-6-(3-formylallylidene)penicillanate pivalate is primarily excreted through the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene-6-(3-formylallylidene)penicillanate pivalate has several advantages for lab experiments, including its broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. However, Methylene-6-(3-formylallylidene)penicillanate pivalate has some limitations, including its instability in acidic conditions and its susceptibility to degradation by β-lactamases.
Zukünftige Richtungen
There are several future directions for research on Methylene-6-(3-formylallylidene)penicillanate pivalate, including the development of more stable analogs of Methylene-6-(3-formylallylidene)penicillanate pivalate that are resistant to degradation by β-lactamases, the evaluation of the efficacy of Methylene-6-(3-formylallylidene)penicillanate pivalate in animal models of bacterial infections, and the investigation of the potential use of Methylene-6-(3-formylallylidene)penicillanate pivalate in combination with other antibiotics to enhance its antibacterial activity.
Conclusion:
In conclusion, Methylene-6-(3-formylallylidene)penicillanate pivalate is a synthetic antibiotic compound that has shown promise for its potential use in treating various bacterial infections. Methylene-6-(3-formylallylidene)penicillanate pivalate has a broad-spectrum activity against various bacterial strains, low toxicity, and ease of synthesis. Further research is needed to fully understand the potential of Methylene-6-(3-formylallylidene)penicillanate pivalate as an antibacterial agent and to develop more stable analogs that are resistant to degradation by β-lactamases.
Synthesemethoden
Methylene-6-(3-formylallylidene)penicillanate pivalate is synthesized by the reaction between 6-aminopenicillanic acid and 3-formylallyl chloride in the presence of a base catalyst, followed by the addition of methylene pivaloyl chloride. The resulting compound is then purified using various chromatographic techniques to obtain pure Methylene-6-(3-formylallylidene)penicillanate pivalate.
Wissenschaftliche Forschungsanwendungen
Methylene-6-(3-formylallylidene)penicillanate pivalate has been extensively studied for its potential use in treating various bacterial infections, including those caused by multidrug-resistant bacteria. Methylene-6-(3-formylallylidene)penicillanate pivalate has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.
Eigenschaften
CAS-Nummer |
142449-95-4 |
|---|---|
Produktname |
Methylene-6-(3-formylallylidene)penicillanate pivalate |
Molekularformel |
C18H23NO6S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6Z)-3,3-dimethyl-7-oxo-6-[(E)-4-oxobut-2-enylidene]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H23NO6S/c1-17(2,3)16(23)25-10-24-15(22)12-18(4,5)26-14-11(8-6-7-9-20)13(21)19(12)14/h6-9,12,14H,10H2,1-5H3/b7-6+,11-8-/t12-,14+/m0/s1 |
InChI-Schlüssel |
GCENSIWSRGSXJV-NNIBJMICSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)/C(=C\C=C\C=O)/C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
SMILES |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(=CC=CC=O)C2=O)C(=O)OCOC(=O)C(C)(C)C)C |
Synonyme |
methylene-6-(3-formylallylidene)penicillanate pivalate MFAPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



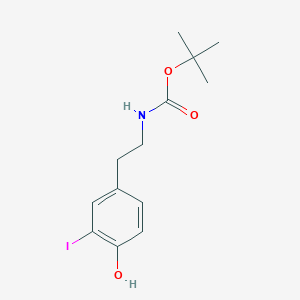
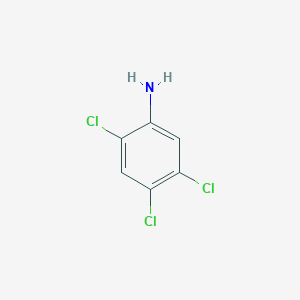
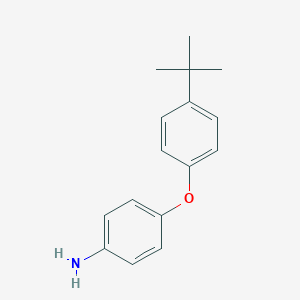
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
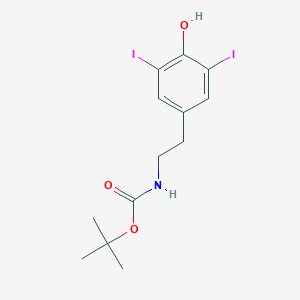
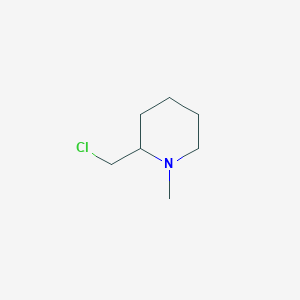
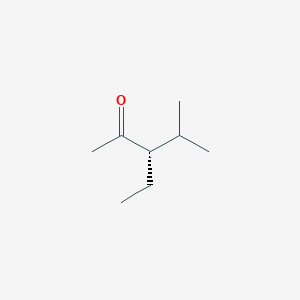
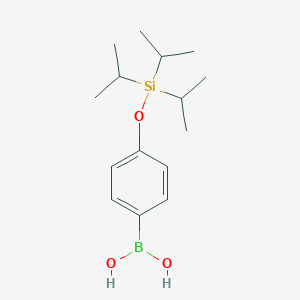
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
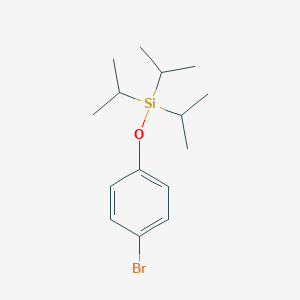
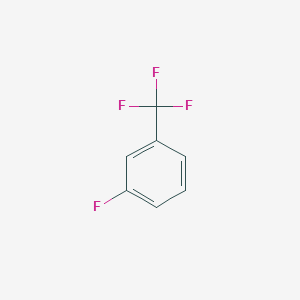
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)